N-Boc-3-pyrrolidinone
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-3-pyrrolidinone and related compounds involves various strategies, including the enantioselective synthesis techniques. For example, the boron trifluoride etherate-assisted ring opening of ethylene oxide by chiral organolithium compounds has been employed for the synthesis of related N-Boc pyrrolidines in high enantiomeric purity (Xiaohu Deng & N. Mani, 2005). Palladium-catalyzed α-arylation of N-Boc pyrrolidine has also been detailed, showcasing the synthesis's scope and its synthetic applications (G. Barker et al., 2011).
Molecular Structure Analysis
The molecular structure of N-Boc-3-pyrrolidinone is characterized by its protective Boc group, which is pivotal in its reactivity and applications in synthesis. Computational studies and structural analysis have been conducted to understand the effects of ligand structure on enantioselective deprotonation processes, providing insights into the molecule's stereochemistry and reactivity patterns (K. B. Wiberg & W. Bailey, 2000).
Chemical Reactions and Properties
N-Boc-3-pyrrolidinone undergoes various chemical reactions, leveraging its protected nitrogen for further functionalization. These reactions include lithiation-substitution processes to introduce various substituents at the pyrrolidine ring, enabling the synthesis of pharmaceutically relevant compounds (Nadeem S. Sheikh et al., 2012). The presence of the Boc group also facilitates the formation of quaternary stereocenters, critical in drug design and synthesis.
Scientific Research Applications
Synthetic Applications : N-Boc-3-pyrrolidinone is used in the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine, enabling the total synthesis of various compounds such as (R)-crispine A and (S)-nicotine (Barker et al., 2011).
Natural Product Synthesis : It plays a role in the partial reduction of N-Boc pyrroles, providing efficient routes to disubstituted pyrrolines used in natural product synthesis (Donohoe & Thomas, 2007).
Medicinal Chemistry : The compound is instrumental in synthesizing functionalized allenamides, which are then converted into 3-pyrrolines for the synthesis of substituted pyrrolidines. This process has implications in medicinal chemistry (Brioche et al., 2013).
Pharmaceutical Research : Bis(urethane) amino acid fluorides, derived from N-Boc-3-pyrrolidinone, are explored as potential HIV-1 proteinase inhibitors (Wakselman et al., 1994).
Antibacterial Compound Synthesis : The compound is used in the synthesis of medicinally active and antibacterial compounds through methods like ring-closing metathesis (Ferguson et al., 2003).
Method Development for Synthesis : New methods for synthesizing 3-substituted N-Boc protected pyrrolidines involve iron-catalyzed cross-coupling reactions and ring-closing metathesis (Østergaard et al., 2002).
Enantioselective Synthesis : The enantioselective synthesis of pharmaceutically relevant compounds, particularly those with quaternary stereocenters, utilizes N-Boc-3-pyrrolidinone (Sheikh et al., 2012).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMVCDXPUXKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332887 | |
Record name | N-Boc-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-pyrrolidinone | |
CAS RN |
101385-93-7 | |
Record name | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101385-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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